molecular formula C10H10FN B1446639 7-Fluoro-1,3-dimethyl-1H-indole CAS No. 1368594-82-4

7-Fluoro-1,3-dimethyl-1H-indole

Cat. No.: B1446639
CAS No.: 1368594-82-4
M. Wt: 163.19 g/mol
InChI Key: UOALZHGCQYZJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,3-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-dimethyl-1H-indole typically involves the fluorination of 1,3-dimethylindole. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The fluorine atom’s presence can direct electrophilic substitution reactions to specific positions on the indole ring.

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can yield dihydroindole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-1,3-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-dimethyl-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards specific biological targets. This interaction can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1,3-dimethyl-1H-indole is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and methyl groups enhances the compound’s stability and potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

7-fluoro-1,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOALZHGCQYZJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1,3-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1,3-dimethyl-1H-indole
Reactant of Route 3
7-Fluoro-1,3-dimethyl-1H-indole
Reactant of Route 4
Reactant of Route 4
7-Fluoro-1,3-dimethyl-1H-indole
Reactant of Route 5
Reactant of Route 5
7-Fluoro-1,3-dimethyl-1H-indole
Reactant of Route 6
Reactant of Route 6
7-Fluoro-1,3-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.